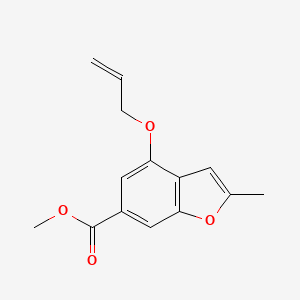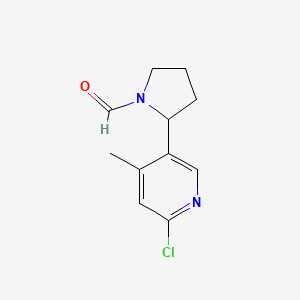
(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is a complex organic compound that features a pyridine ring, a triazole ring, and a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the pyridine and p-tolyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to bind to specific receptors or enzymes makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a valuable compound for drug discovery and development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(phenyl)methanamine
- (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(methyl)methanamine
- (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(ethyl)methanamine
Uniqueness
Compared to similar compounds, (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine stands out due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer specific properties that make it more suitable for certain applications, such as enhanced binding affinity to biological targets or improved stability in industrial processes.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers looking to develop new materials, drugs, and industrial processes. The continued exploration of this compound and its derivatives holds promise for future scientific and technological advancements.
Propiedades
Fórmula molecular |
C15H15N5 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
(4-methylphenyl)-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C15H15N5/c1-10-4-6-11(7-5-10)13(16)15-18-14(19-20-15)12-3-2-8-17-9-12/h2-9,13H,16H2,1H3,(H,18,19,20) |
Clave InChI |
XNFWIWWBAIPCBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CN=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)






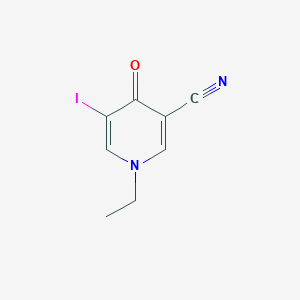
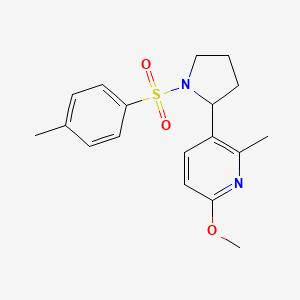
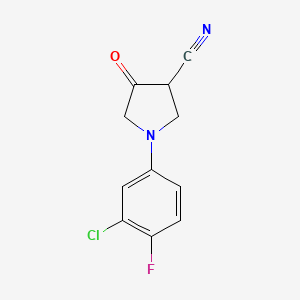
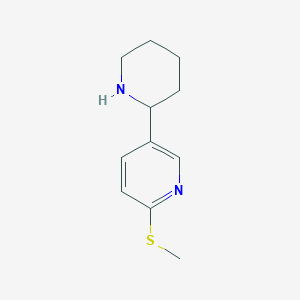
![tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11802197.png)
